![molecular formula C9H9IN2O2 B1451970 3-iodo-5,6-dimethoxy-1H-indazole CAS No. 944904-29-4](/img/structure/B1451970.png)
3-iodo-5,6-dimethoxy-1H-indazole
Overview
Description
“3-iodo-5,6-dimethoxy-1H-indazole” is a chemical compound with the molecular formula C9H9IN2O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in recent years due to their wide range of pharmacological activities . Various methods have been developed for the synthesis of indazole derivatives, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “3-iodo-5,6-dimethoxy-1H-indazole” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains two methoxy groups attached to the 5th and 6th carbon atoms of the benzene ring and an iodine atom attached to the 3rd carbon atom .
Chemical Reactions Analysis
Indazole derivatives can undergo a variety of chemical reactions. For example, the reaction outcomes can be influenced by the nature of the cathode material in electrochemical synthesis . In addition, the tautomerism in indazoles greatly influences their synthesis, reactivity, physical, and even biological properties .
Scientific Research Applications
Antitumor Activity
3-iodo-5,6-dimethoxy-1H-indazole: derivatives have been studied for their potential as antitumor agents. These compounds have shown inhibitory activities against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). For instance, certain derivatives have demonstrated promising inhibitory effects on the K562 cell line, indicating potential for development into effective and low-toxic anticancer agents .
Apoptosis Induction
Research indicates that some indazole derivatives can induce apoptosis in cancer cells. This process involves the inhibition of Bcl2 family members and the p53/MDM2 pathway, which are crucial in the regulation of cell death. By affecting these pathways, indazole derivatives can potentially be used to selectively target and kill cancer cells .
Cell Cycle Arrest
The ability to halt the cell cycle is another significant application of indazole derivatives. By disrupting the normal progression of the cell cycle, these compounds can prevent the proliferation of cancer cells, providing another mechanism by which they can exert antitumor effects .
Synthetic Approaches
Indazole compounds, including 3-iodo-5,6-dimethoxy-1H-indazole , are of interest in synthetic chemistry for developing new synthetic approaches. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free synthesis, highlighting the versatility of indazoles in chemical synthesis .
Respiratory Disease Treatment
Indazole derivatives have been employed as selective inhibitors of phosphoinositide 3-kinase δ, which is involved in the treatment of respiratory diseases. This application demonstrates the therapeutic potential of indazoles beyond oncology, extending into other areas of medicine .
Development of Novel Drugs
The structural motif of indazole is present in several marketed drugs, and ongoing research aims to develop novel drugs using indazole derivatives. These efforts focus on enhancing the efficacy and reducing the toxicity of current treatments, addressing the limitations of existing chemotherapy drugs .
properties
IUPAC Name |
3-iodo-5,6-dimethoxy-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O2/c1-13-7-3-5-6(4-8(7)14-2)11-12-9(5)10/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKOKWILNDGZBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670366 | |
Record name | 3-Iodo-5,6-dimethoxy-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-5,6-dimethoxy-1H-indazole | |
CAS RN |
944904-29-4 | |
Record name | 3-Iodo-5,6-dimethoxy-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944904-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-5,6-dimethoxy-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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